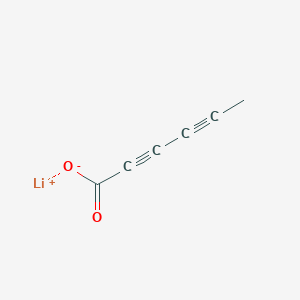![molecular formula C28H27N3O3S B2883380 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894557-17-6](/img/structure/B2883380.png)
2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The indoline and thiazolidine rings are both five-membered rings, which can introduce strain into the molecule and affect its reactivity . The presence of the acetamide group could also have significant effects on the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could increase its polarity, potentially affecting its solubility in different solvents . The presence of multiple rings could also affect its melting and boiling points .科学的研究の応用
Antibacterial Activity
Research has demonstrated the synthesis of novel derivatives with structures similar to the mentioned compound, showcasing significant antibacterial activity. For instance, a study on the microwave-assisted synthesis of novel derivatives showed potent antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents Mayuri A. Borad et al., 2015.
Anticancer Activity
Several studies have focused on the anticancer properties of spiro[indoline-3,2'-thiazolidin] derivatives. Compounds within this family have demonstrated considerable in vitro cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. A notable example includes the synthesis and evaluation of derivatives showing potent activity, suggesting these compounds could serve as leads for the development of new anticancer therapies D. K. Sigalapalli et al., 2019.
Antioxidant and Antimicrobial Evaluation
Compounds with the spiro[indoline-3,2'-thiazolidin] skeleton have also been evaluated for their antioxidant and antimicrobial activities. Research indicates promising antioxidant properties and antimicrobial efficacy against a range of pathogens, supporting their potential application in treating oxidative stress-related diseases and infections A. R. Saundane et al., 2012.
Antileukemic and Anticonvulsant Effects
Further exploration of these derivatives has revealed their potential in treating leukemia and convulsions. Studies on the synthesis and antileukemic activity of spiro[indoline-3,2'-thiazolidin] derivatives have identified compounds with significant activity in leukemia screen tests, pointing towards their utility in leukemia treatment. Additionally, research on their anticonvulsant properties has shown promise, suggesting a role in the management of seizure disorders M. Rajopadhye & F. Popp, 1987.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, depending on its specific structure and properties, it could potentially be toxic or harmful to the environment .
作用機序
Target of Action
Compounds with similar structures, such as 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 h, 3 h) pyrimidinediones and their 2-thio analogues, have been synthesized and studied
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound’s structure, which includes a spiro[indoline-3,2’-thiazolidin] moiety, may play a crucial role in its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound’s pka value, which can influence its solubility and therefore its absorption and distribution, can be predicted based on its structure .
Result of Action
Compounds with similar structures have been found to have various biological activities
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of its environment Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure
特性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-12-13-22(16-20(19)2)31-26(33)18-35-28(31)23-10-6-7-11-24(23)30(27(28)34)17-25(32)29-15-14-21-8-4-3-5-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFMSKDQVNAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2883297.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2883298.png)
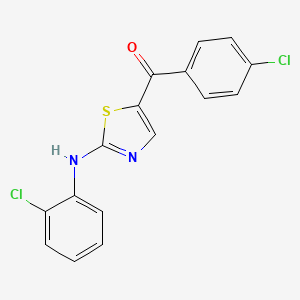
![(E)-4-(Dimethylamino)-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2883300.png)
![4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2883301.png)
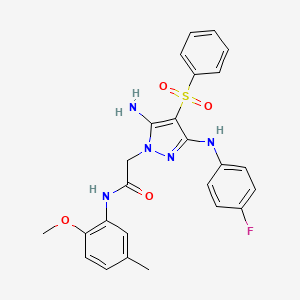
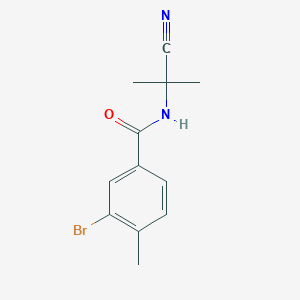
![{[3-(4-Ethylphenyl)-6-(2-methylphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]thio}acetic acid](/img/structure/B2883305.png)
![5-benzoyl-N-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2883310.png)
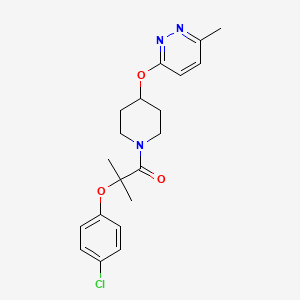
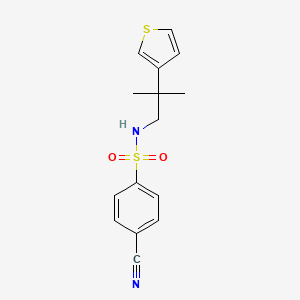
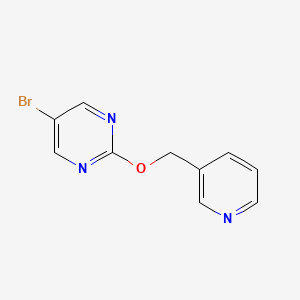
![N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2883316.png)
